molecular formula C8H12N2O B2412611 4-(2-Ethyloxiran-2-yl)-1-methylpyrazole CAS No. 2248270-46-2

4-(2-Ethyloxiran-2-yl)-1-methylpyrazole

Cat. No.: B2412611
CAS No.: 2248270-46-2
M. Wt: 152.197
InChI Key: BUBLJEIYZZNVDH-UHFFFAOYSA-N
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Description

4-(2-Ethyloxiran-2-yl)-1-methylpyrazole is a chemical compound that features an oxirane (epoxide) ring and a pyrazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane ring is known for its high reactivity due to ring strain, while the pyrazole ring is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyloxiran-2-yl)-1-methylpyrazole can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor using a peracid such as m-chloroperbenzoic acid (mCPBA). The reaction typically proceeds under mild conditions and yields the desired epoxide with high selectivity .

Another method involves the use of catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. This method employs dimethyloxosulfonium methylide and a heterobimetallic La-Li3-BINOL complex as the catalyst, resulting in high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyloxiran-2-yl)-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2-Ethyloxiran-2-yl)-1-methylpyrazole involves the reactivity of its oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The pyrazole ring may also interact with specific biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyloxiran-2-yl)-1-methylpyrazole is unique due to the combination of its oxirane and pyrazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(2-ethyloxiran-2-yl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-8(6-11-8)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBLJEIYZZNVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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